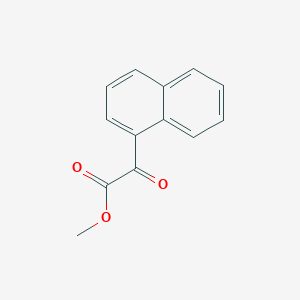

Methyl 2-(naphthalen-1-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-naphthalen-1-yl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAFHPVKHPLRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300112 | |

| Record name | Methyl α-oxo-1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-12-8 | |

| Record name | Methyl α-oxo-1-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-oxo-1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For Methyl 2-(naphthalen-1-yl)-2-oxoacetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework and insights into its conformational preferences.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Naphthalene-Oxoacetate Scaffolds

Two-dimensional NMR experiments are fundamental in unequivocally assigning the proton and carbon signals of the naphthalene-oxoacetate scaffold, especially for the highly coupled aromatic protons of the naphthalene (B1677914) ring system.

¹H-¹H Correlated Spectroscopy (COSY): The COSY spectrum reveals scalar couplings between protons, which is instrumental in identifying adjacent protons on the naphthalene ring. For the naphthalene-1-yl moiety, the COSY experiment would show correlations between H-2 and H-3, H-3 and H-4, as well as between H-5, H-6, H-7, and H-8, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon atoms of the naphthalene ring by correlating them to their attached, and previously assigned, protons. The methyl protons of the ester group would show a clear correlation to the methoxy (B1213986) carbon.

Correlations from the methyl protons to the ester carbonyl carbon.

Correlations from the naphthalene protons (e.g., H-2 and H-8) to the ketone carbonyl carbon, confirming the position of the oxoacetate group at the C-1 position of the naphthalene ring.

Correlations between the naphthalene protons and various carbon atoms within the ring system, further solidifying their assignments.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar naphthalene derivatives nih.gov, are summarized in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.40 - 8.20 | 124.0 - 134.0 |

| -OCH₃ | ~3.90 | ~53.0 |

| C=O (ketone) | - | ~185.0 |

| C=O (ester) | - | ~164.0 |

| Note: These are estimated values based on analogous compounds and may vary in the actual spectrum. |

Dynamic NMR Investigations of Rotational Barriers within this compound

The bond between the naphthalene ring and the carbonyl group of the oxoacetate moiety is subject to restricted rotation, which can be investigated using dynamic NMR (DNMR) spectroscopy nih.gov. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, particularly those of the naphthalene protons, as the rate of rotation changes.

Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a closely related derivative, Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, offers significant insights into the likely structural features nih.gov.

Crystal Packing Features and Intermolecular Interaction Networks

The crystal packing of aromatic molecules like this compound is governed by a variety of non-covalent interactions. Based on the structure of its benzyloxy derivative, the following interactions are expected to be significant nih.gov:

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a major driving force in the formation of the crystal lattice.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbon-hydrogen bonds of the naphthalene ring and the oxygen atoms of the carbonyl groups are expected to play a crucial role in linking the molecules into a three-dimensional network.

In the crystal structure of Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, the molecules are stacked in columns along a crystallographic axis, and these columns are interconnected by weak C-H···O interactions nih.gov. A similar packing arrangement can be anticipated for this compound.

The table below presents selected crystallographic data for Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, which can serve as a model for the target compound nih.gov.

| Parameter | Value for Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.6145 |

| b (Å) | 15.7422 |

| c (Å) | 17.3843 |

| V (ų) | 1536.50 |

| Z | 4 |

| Data from Acta Crystallographica Section E: Structure Reports Online, 2008, 64, o1409. nih.gov |

Polymorphism Studies of Naphthyl Oxoacetate Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly impact their physical properties. Studies on other naphthyl-containing derivatives have shown that they can exhibit rich polymorphic behavior researchgate.net. Different polymorphs can arise from variations in crystallization conditions such as the solvent used, the rate of cooling, and the presence of impurities. Each polymorphic form will have a unique crystal structure, leading to differences in properties like melting point, solubility, and stability. The investigation of polymorphism in this compound would involve systematic crystallization experiments under various conditions and characterization of the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

Under ESI-MS, the protonated molecule [M+H]⁺ would be observed. In a tandem MS (MS/MS) experiment, this ion would be subjected to collision-induced dissociation (CID) to induce fragmentation. A plausible fragmentation pathway for this compound would involve the following steps:

Loss of the methoxycarbonyl radical (•COOCH₃) or neutral methanol (B129727) (CH₃OH): This would lead to the formation of a naphthoyl cation.

Loss of carbon monoxide (CO): The naphthoyl cation could further fragment by losing a molecule of CO to give a naphthalenyl cation.

Cleavage of the naphthalene ring: At higher collision energies, fragmentation of the naphthalene ring itself would occur, leading to a series of smaller fragment ions.

A proposed fragmentation pattern is outlined in the table below.

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 215 | [C₁₃H₁₁O₃]⁺ | - |

| 183 | [C₁₂H₇O]⁺ | - CH₃OH |

| 155 | [C₁₁H₇]⁺ | - CO |

| 127 | [C₁₀H₇]⁺ | - C₂H₂ |

| Note: These are proposed fragmentation patterns and would need to be confirmed by high-resolution mass spectrometry. |

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR and X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. For this compound, with the chemical formula C₁₃H₁₀O₃, the theoretical monoisotopic mass can be calculated with high precision. This experimental precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for such analyses, typically generating the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap analyzers enables the experimental determination of the ion's mass to within a few parts per million (ppm) of its theoretical value, confirming the elemental composition.

Furthermore, HRMS allows for the observation of the isotopic fine structure of the molecular ion peak. The relative abundances of the isotopic peaks (e.g., M+1, M+2) are determined by the natural abundance of isotopes of the constituent elements, primarily ¹³C and ¹⁸O in this case. The experimentally observed isotopic pattern can be compared with the theoretically simulated pattern for C₁₃H₁₀O₃, providing an additional layer of confidence in the structural assignment. For instance, the M+1 peak arises mainly from the presence of one ¹³C atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₀O₃ | 214.06299 |

| [M+H]⁺ | C₁₃H₁₁O₃⁺ | 215.07029 |

| [M+Na]⁺ | C₁₃H₁₀O₃Na⁺ | 237.05224 |

This table presents the theoretically calculated exact masses for the molecular ion and common adducts of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of this compound

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing detailed information about the connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum.

The fragmentation of this compound is dictated by the presence of the naphthalene ring, the α-keto group, and the methyl ester functionality. The analysis of these fragmentation pathways provides a structural fingerprint of the molecule. Key fragmentation processes for esters and ketones involve cleavages at bonds adjacent to the carbonyl groups (α-cleavage). libretexts.orgmiamioh.edu

Expected primary fragmentation pathways include:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester C-O bond, leading to a prominent acylium ion.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the C-C bond between the carbonyls.

Formation of the naphthoyl cation: The most stable fragment, resulting from the cleavage of the bond between the α-keto carbon and the naphthalene ring. This cation is resonance-stabilized. Subsequent loss of carbon monoxide (CO) from the naphthoyl cation is also a common fragmentation pathway for aromatic ketones.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion at m/z 215)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 215 | 183 | H₂CO₂ (formic acid) or CH₃OH (methanol) | [C₁₂H₇O]⁺ |

| 215 | 155 | C₂H₂O₂ (glyoxal) | [C₁₁H₇]⁺ |

| 215 | 127 | C₃H₄O₃ (methyl pyruvate) | [C₁₀H₇]⁺ (Naphthyl cation) |

This table outlines the plausible fragmentation pathways for the protonated molecule, based on established fragmentation rules for ketones and esters.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a wealth of information regarding the functional groups present in a molecule and their local chemical environment. For this compound, vibrational spectroscopy is crucial for characterizing the carbonyl groups and the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions arising from changes in the dipole moment during a vibration. The most diagnostic region for this compound is the carbonyl stretching region. Due to electronic effects, the two carbonyl groups (ketone and ester) are expected to have distinct stretching frequencies. The α-keto group, being conjugated with the naphthalene ring, will appear at a lower wavenumber compared to a simple aliphatic ketone. The ester carbonyl, influenced by the adjacent ketone, will also have a characteristic frequency. Typically, the ketone C=O stretch appears around 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, approximately 1730-1750 cm⁻¹. Other important absorptions include the C-O stretching of the ester group (around 1200-1300 cm⁻¹), the aromatic C=C stretching vibrations of the naphthalene ring (in the 1450-1600 cm⁻¹ region), and the aromatic C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the naphthalene ring are typically strong in the Raman spectrum. The carbonyl stretches are also Raman active, providing complementary information to the IR spectrum. The symmetric vibrations of the aromatic ring system are often more prominent in Raman than in IR spectra. nih.gov

Hydrogen Bonding Networks: In the solid state or in concentrated solutions, weak intermolecular interactions, such as C-H···O hydrogen bonds, can occur between the aromatic protons of the naphthalene ring and the oxygen atoms of the carbonyl groups. Such interactions can lead to subtle shifts in the vibrational frequencies of the involved groups, typically causing a broadening and a shift to lower wavenumbers for the C=O stretching bands. While these shifts may be small, they can provide insight into the intermolecular packing and association in the condensed phase.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (methyl) | 2950 - 3000 | IR, Raman |

| Ester C=O Stretch | 1730 - 1750 | IR, Raman (Strong in IR) |

| Ketone C=O Stretch | 1680 - 1700 | IR, Raman (Strong in IR) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (Strong in Raman) |

| Ester C-O Stretch | 1200 - 1300 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 770 - 840 | IR (Strong) |

This table summarizes the expected key vibrational bands for the title compound based on established group frequencies.

Chemical Reactivity and Derivatization Pathways of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

Nucleophilic Additions to the α-Keto Moiety

The α-keto group in Methyl 2-(naphthalen-1-yl)-2-oxoacetate is a primary site for nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group, which enhances the electrophilicity of the keto-carbonyl carbon.

Reactivity with Grignard and Other Organometallic Reagents

The reaction of α-keto esters like this compound with Grignard reagents is a powerful method for the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. The reaction typically proceeds via a nucleophilic addition of the organomagnesium halide to the highly electrophilic α-keto carbonyl group. Due to the presence of two carbonyl groups, selectivity can be an issue. However, the ketone carbonyl is generally more reactive towards Grignard reagents than the ester carbonyl.

A typical reaction involves the addition of two equivalents of a Grignard reagent, such as phenylmagnesium bromide, to the α-keto ester. The first equivalent attacks the more reactive keto-carbonyl, forming a magnesium alkoxide intermediate. The second equivalent then attacks the ester carbonyl, leading to the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with phenylmagnesium bromide would be expected to yield 1,1-diphenyl-2-(naphthalen-1-yl)ethane-1,2-diol.

| Organometallic Reagent | Expected Product | Reaction Type |

| Phenylmagnesium Bromide (PhMgBr) | 1,1-Diphenyl-2-(naphthalen-1-yl)ethane-1,2-diol | Nucleophilic Addition |

| Methylmagnesium Bromide (MeMgBr) | 2-Methyl-1-(naphthalen-1-yl)propane-1,2-diol | Nucleophilic Addition |

Reactions with Hydride and Amine Nucleophiles

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of the α-keto group. Sodium borohydride is a milder reducing agent and selectively reduces the ketone to a secondary alcohol, yielding methyl 2-hydroxy-2-(naphthalen-1-yl)acetate, without affecting the ester group. In contrast, the more powerful lithium aluminum hydride will reduce both the ketone and the ester group, leading to the formation of 1-(naphthalen-1-yl)ethane-1,2-diol.

Amine nucleophiles can react with the α-keto ester in several ways. Primary and secondary amines can add to the keto group to form unstable carbinolamines, which can then dehydrate to form enamines or imines. Alternatively, the ester group can undergo aminolysis to form the corresponding amide. For example, reaction with a primary amine (R-NH₂) could potentially lead to the formation of N-substituted 2-(naphthalen-1-yl)-2-oxoacetamide.

| Nucleophile | Reagent | Product |

| Hydride | Sodium Borohydride (NaBH₄) | Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | 1-(Naphthalen-1-yl)ethane-1,2-diol |

| Amine | Primary Amine (R-NH₂) | N-substituted 2-(naphthalen-1-yl)-2-oxoacetamide |

Condensation Reactions Involving the Ester Group and α-Hydrogen

While the primary focus of reactivity is often the α-keto group, the ester functionality and the potential for enolate formation provide pathways for various condensation reactions.

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While this compound itself does not possess an active methylene group, its α-keto group can act as the electrophilic carbonyl component. Reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) would be expected to yield a highly functionalized alkene after dehydration of the initial adduct.

Intramolecular Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, derivatives where the naphthalene (B1677914) ring is appropriately substituted with a nucleophilic group can undergo cyclization.

A prominent example is the Bischler-Napieralski reaction, which is a method for synthesizing dihydroisoquinolines. nih.govresearchgate.netnih.gov If a phenethylamine (B48288) moiety were attached to the naphthalene ring system, an amide derivative could be formed and subsequently cyclized under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a benzo[f]isoquinoline derivative. researchgate.net Similarly, the Pictet-Gams reaction provides a route to isoquinolines from β-hydroxy-β-phenethylamides, which could be synthesized from the reduced form of the title compound.

Reductions and Oxidations of this compound

The keto group and the naphthalene ring system are susceptible to both reduction and oxidation under appropriate conditions.

As previously mentioned, the α-keto group can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride. More forcing conditions with stronger reducing agents like lithium aluminum hydride will also reduce the ester functionality.

Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the naphthalene ring, potentially forming naphthalene-1,2-dicarboxylic acid derivatives. Milder oxidation, for instance with hydrogen peroxide, might selectively oxidize the keto-ester moiety.

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(Naphthalen-1-yl)ethane-1,2-diol |

| Oxidation | Potassium Permanganate (KMnO₄) | Naphthalene-1,2-dicarboxylic acid derivative |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Further oxidized products |

Selective Reduction of the Ketone and Ester Functionalities

The presence of two distinct carbonyl groups—a ketone and an ester—offers the potential for selective reduction, a common challenge in organic synthesis. The α-keto group is generally more electrophilic and thus more susceptible to nucleophilic attack by reducing agents than the ester functionality.

Reduction of the oxo group to a hydroxyl group leads to the formation of methyl 2-hydroxy-2-(naphthalen-1-yl)acetate. Achieving this selectivity requires mild reducing agents that will preferentially attack the ketone. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester to yield a diol.

The selective reduction of one ester in a diester molecule often depends on electronic and steric factors, as well as the choice of reagent. nih.gov For instance, sodium borohydride (NaBH₄) in methanol (B129727) is effective for the chemoselective reduction of certain diesters. nih.gov In the case of this compound, careful selection of reagents and conditions is paramount to control the reaction outcome.

Below is a table summarizing potential reagents for the selective reduction of this compound.

Table 1: Reagents for Selective Reduction

| Reagent | Target Functionality | Expected Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate | Mild reagent, high selectivity for ketones over esters is expected. |

| Lithium Borohydride (LiBH₄) | Ketone and/or Ester | Mixture of hydroxy-ester and diol | More reactive than NaBH₄; selectivity can be temperature-dependent. nih.gov |

| Diisobutylaluminium Hydride (DIBAH) | Ester (at low temp.) | 2-(Naphthalen-1-yl)-2-oxoacetaldehyde | Can selectively reduce esters to aldehydes at low temperatures. nih.gov |

Oxidative Transformations of the Naphthalene Ring or α-Carbon

The naphthalene ring system is susceptible to oxidation, particularly under strong oxidizing conditions, which can lead to the formation of phthalic acid derivatives. For this compound, such a reaction could potentially yield naphthalene-1,2-dicarboxylic acid derivatives.

Oxidation can also be directed at the α-carbon. While direct oxidation of the C-H bond at this position is challenging, modern methods involving transition metal catalysis have shown promise in the α-oxygenation of related carbonyl compounds. For example, copper(II) acetate has been used to catalyze the direct aminoxylation of N-acyl-1,3-oxazolidin-2-ones at the α-position, demonstrating the feasibility of functionalizing this carbon. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In naphthalene, electrophilic attack generally favors the C1 (α) position over the C2 (β) position due to the greater stability of the resulting carbocation intermediate. utexas.edu However, in this compound, the C1 position is already substituted. The α-ketoester group is strongly electron-withdrawing and therefore deactivating, making the ring to which it is attached (the 'A' ring) less reactive towards electrophiles. Consequently, electrophilic substitution is expected to occur predominantly on the unsubstituted 'B' ring at the C5 and C8 positions, which are the α-positions of that ring.

Halogenation and Nitration Studies

Halogenation and nitration are classic EAS reactions. masterorganicchemistry.com For this compound, these reactions would proceed by attack of an electrophile (e.g., Br⁺, Cl⁺, or NO₂⁺) on the electron-rich naphthalene system. Due to the deactivating effect of the substituent at C1, the reaction is directed towards the second ring.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. The reaction is expected to yield a mixture of 5-nitro and 8-nitro derivatives.

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the naphthalene ring, again primarily at the 5- and 8-positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(5-nitro-1-naphthalenyl)-2-oxoacetate |

Friedel-Crafts Acylation/Alkylation on the Naphthyl System

The Friedel-Crafts reaction is a powerful tool for attaching alkyl or acyl groups to an aromatic ring. libretexts.org The reaction's regioselectivity is sensitive to both electronic and steric factors. Studies on the acetylation of naphthalene show a complex product distribution that depends on reaction conditions. rsc.org For substituted naphthalenes like 2-methylnaphthalene, all possible isomeric products are often formed, with their proportions varying based on the solvent and catalyst. rsc.org

In the case of this compound, the strong deactivation of the 'A' ring by the α-ketoester group effectively prevents Friedel-Crafts reactions on that ring. The reaction will therefore occur on the unsubstituted 'B' ring. As with other EAS reactions, the primary sites of attack will be the C5 and C8 positions. However, the bulkiness of the incoming electrophile and the catalyst complex can influence the product ratio, potentially favoring the less sterically hindered C5 position.

Transition Metal-Catalyzed Transformations of this compound

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org this compound, particularly its halogenated derivatives, can serve as a valuable substrate in such transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck) Employing Naphthyl α-Keto Esters

Cross-coupling reactions are among the most powerful methods in organic synthesis. The naphthalene core of the title compound allows it to participate in these reactions, typically after being converted into a suitable electrophile (e.g., an aryl halide) or nucleophile (e.g., an organoboron derivative).

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. researchgate.net A halogenated derivative of this compound (e.g., Methyl 2-(5-bromo-1-naphthalenyl)-2-oxoacetate, prepared as in 4.4.1) can act as the electrophilic partner. Research has demonstrated successful Suzuki-Miyaura couplings using naphthylphosphonate-based boronate esters as the nucleophilic partner, highlighting the utility of functionalized naphthalenes in these reactions. ncl.ac.uk Furthermore, nickel-catalyzed Suzuki couplings of (hetero)naphthyl alcohols have been developed, showing high functional group tolerance. researchgate.net The naphthalene moiety itself can be crucial, with some stereospecific cross-couplings exhibiting a "naphthyl requirement" for high reactivity and stereochemical fidelity. nih.gov

Heck Reaction : The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org A halogenated this compound could be coupled with various alkenes to introduce complex side chains. The development of methods for the reductive Heck reaction of α,β-unsaturated esters provides a pathway to diverse α-arylated frameworks, which could be conceptually applied to derivatize the naphthalene core. researchgate.net

Table 3: Potential Cross-Coupling Reactions

| Reaction | Substrate Required | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Methyl 2-(5-bromo-1-naphthalenyl)-2-oxoacetate | Arylboronic acid | Methyl 2-(5-aryl-1-naphthalenyl)-2-oxoacetate |

C-H Functionalization Strategies of Related Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in organic synthesis, enabling the construction of complex molecules from simple precursors. While specific C-H functionalization studies on this compound are not extensively documented, a wealth of research on structurally related naphthalene scaffolds provides significant insights into potential synthetic pathways. These strategies often rely on the use of directing groups to control the regioselectivity of the functionalization on the naphthalene core.

A prominent strategy for achieving regioselectivity in the functionalization of 1-substituted naphthalenes is the use of a directing group to guide a transition metal catalyst to a specific C-H bond. This approach has been successfully employed for the introduction of various functional groups at positions that are otherwise difficult to access through classical electrophilic substitution reactions.

One notable example involves the peri-selective functionalization of naphthalene derivatives. Researchers have developed iridium- and rhodium-catalyzed reactions for the acylmethylation and amidation of naphthalenes. thieme-connect.com In these transformations, a methylthio (SMe) group at the 1-position of the naphthalene ring acts as a directing group, facilitating the introduction of acylmethyl and amino groups at the C-8 position. thieme-connect.com The versatility of this method is enhanced by the fact that the directing group can be readily removed or converted into other useful functionalities after the desired C-H functionalization has been accomplished. thieme-connect.com

Another powerful directing group-assisted strategy is the iridium-catalyzed peri-borylation of naphthalenes. nih.govnih.gov A hydrosilyl group installed at the 1-position directs the iridium catalyst to borylate the C-8 position with high selectivity. nih.govnih.gov The resulting borylated naphthalene derivatives are valuable intermediates that can be further transformed into a variety of functional groups, including aryl, hydroxyl, azido, and halogen moieties, through subsequent cross-coupling and substitution reactions. nih.govnih.gov

The amide group has also proven to be an effective directing group for the C-H functionalization of 1-naphthalene derivatives. Palladium-catalyzed C8-arylation of 1-amidonaphthalenes has been achieved using diaryliodonium salts as the arylating agents, demonstrating excellent regioselectivity and tolerance for a range of functional groups. nih.gov Computational studies have underscored the crucial role of the amide directing group in achieving the observed C8 selectivity. nih.gov Similarly, 1-naphthalene carboxylic acid derivatives can undergo palladium-catalyzed C8-arylation with aryl iodides. rsc.org

Furthermore, N-tosyl carboxamides have been utilized as directing groups to achieve arylation at the 2-position of 1-substituted naphthalenes. researchgate.net This strategy highlights the ability to tune the regioselectivity of C-H functionalization by selecting an appropriate directing group.

The following table summarizes key findings in the C-H functionalization of naphthalene scaffolds related to this compound.

| Substrate | Catalyst/Reagents | Functionalization Position | Product Type | Ref |

| 1-(Methylthio)naphthalene | [CpIrCl2]2 / Sulfoxonium ylide | C-8 (peri) | Acylmethylated naphthalene | thieme-connect.com |

| 1-(Methylthio)naphthalene | [CpRhCl2]2 / Dioxazolone | C-8 (peri) | Amidated naphthalene | thieme-connect.com |

| 1-Dimethylhydrosilylnaphthalene | [Ir(cod)OMe]2 / dtbpy / B2pin2 | C-8 (peri) | Borylated naphthalene | nih.gov |

| 1-Naphthoic acid derivatives | Pd(OAc)2 / Aryl iodide | C-8 | Arylated naphthalene | rsc.org |

| 1-Amidonaphthalenes | Pd(OAc)2 / Diaryliodonium salt | C-8 | Arylated naphthalene | nih.gov |

| Naphthalene-1-carboxamide (N-tosyl) | Pd(OAc)2 / Aryl source | C-2 | Arylated naphthalene | researchgate.net |

These examples collectively demonstrate the feasibility of selective C-H functionalization on the naphthalene ring system. The oxoacetate moiety in this compound could potentially act as a directing group, or a suitable directing group could be introduced to facilitate a variety of C-H activation and functionalization reactions, opening avenues for the synthesis of novel derivatives.

Mechanistic Investigations of Biological Interactions for Methyl 2 Naphthalen 1 Yl 2 Oxoacetate in Vitro and in Silico

Target Identification and Receptor Binding Studies (In Vitro)

The biological activity of Methyl 2-(naphthalen-1-yl)-2-oxoacetate is believed to stem from its interactions with various molecular targets, including enzymes and receptors. While comprehensive data on its specific binding partners are still emerging, preliminary investigations and studies on structurally related compounds provide valuable insights into its potential mechanisms of action.

Enzyme Inhibition Assays with this compound

Research suggests that the anti-inflammatory properties of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. While specific IC50 values for this compound against COX enzymes are not widely reported, studies on analogous naphthalene (B1677914) derivatives offer clues. For instance, certain 2-substituted-1-naphthol derivatives have demonstrated preferential inhibition of COX-2 over COX-1. nih.gov A critical structural feature for this activity appears to be a hydroxyl group at the C-1 position of the naphthalene ring, which is thought to form a hydrogen bond with the Val 523 residue in the active site of COX-2. nih.gov The replacement of this hydroxyl group with a methoxy (B1213986) group was found to abolish inhibitory activity against both COX-1 and COX-2, highlighting the importance of this specific interaction. nih.gov

In the context of its cytotoxic effects, it has been proposed that this compound may induce apoptosis in cancer cells, a process that involves a cascade of enzymatic activations, including caspases.

Receptor Ligand Binding Studies in Cell-Free Systems

Currently, there is a lack of specific data from receptor-ligand binding studies for this compound in publicly available literature. The identification of its direct receptor targets is an area requiring further investigation to fully elucidate its pharmacological profile.

Structure-Activity Relationship (SAR) Studies for Naphthyl α-Keto Ester Scaffolds

The naphthyl α-keto ester scaffold is a key pharmacophore, and its biological activity can be significantly influenced by various structural modifications.

Synthetic Modification and In Vitro Biological Evaluation

While a systematic SAR study on a library of direct analogs of this compound is not extensively documented, research on related naphthalene-containing compounds provides valuable insights. For example, studies on α-truxillic acid 1-naphthyl monoesters as inhibitors of fatty acid binding proteins (FABPs) have shown that the naphthalene moiety is a crucial part of the pharmacophore. nih.gov Modifications to this core and the ester linkage have been shown to modulate binding affinity and selectivity for different FABP isoforms. nih.gov

Furthermore, the synthesis and cytotoxic evaluation of other naphthalene derivatives, such as O,O'-dialkyl {[2-(substituted phenoxy)acetamido](substituted phenyl)methyl}phosphonates, have demonstrated that substitutions on the phenyl ring can significantly impact cytotoxicity against various human tumor cell lines. nih.gov Similarly, investigations into N-aryl-1-hydroxynaphthalene-2-carboxanilides have revealed that different substitution patterns on the N-aryl ring influence their antimycobacterial and antistaphylococcal activities. nih.govnih.gov These findings collectively suggest that the biological activity of the naphthyl scaffold is highly tunable through synthetic modifications.

Interactive Data Table: SAR Insights from Related Naphthalene Derivatives

| Scaffold | Modification | Observed Biological Effect | Reference |

| 2-substituted-1-naphthol | C-1 OH to OMe | Abolished COX inhibition | nih.gov |

| α-truxillic acid 1-naphthyl monoester | Ester modifications | Modulated FABP binding affinity and selectivity | nih.gov |

| O,O'-dialkyl phosphonates | Phenyl ring substitutions | Altered cytotoxicity | nih.gov |

| N-aryl-1-hydroxynaphthalene-2-carboxanilides | N-aryl ring substitutions | Influenced antimicrobial activity | nih.govnih.gov |

Computational SAR Modeling (e.g., QSAR, Pharmacophore Mapping)

For instance, 3D-QSAR studies on N-aryl-1-hydroxynaphthalene-2-carboxanilides have been used to identify key electronic and steric factors that contribute to their biological activities. nih.gov Such models can predict the activity of new analogs and guide the design of more potent compounds. Pharmacophore mapping of naphthalene derivatives has also been employed to identify the essential structural features required for their interaction with biological targets. These models often highlight the importance of the aromatic nature of the naphthalene ring and the spatial arrangement of substituent groups.

Cellular Pathway Modulation (In Vitro Mechanistic Studies)

The cytotoxic properties of this compound are thought to be mediated through the modulation of specific cellular pathways, with apoptosis being a primary candidate. Studies on other naphthalene-containing compounds provide a framework for its potential mechanisms.

Naphthylisoquinoline alkaloids, for example, have been shown to induce apoptosis in breast cancer cells through the intrinsic pathway. nih.gov This involves the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov It is plausible that this compound could trigger a similar cascade of events in cancer cells. Natural dietary agents are also known to induce apoptosis in cancer cells without affecting normal cells. nih.gov

Furthermore, the metabolic state of cancer cells is a critical factor in their survival and proliferation. The mevalonate (B85504) pathway, which is essential for the production of cholesterol and other vital molecules, is often dysregulated in cancer and represents a potential therapeutic target. nih.govscholaris.ca While there is no direct evidence linking this compound to this pathway, the general principle of targeting metabolic vulnerabilities in cancer is a relevant area of investigation. For example, some studies have shown that statins, which inhibit the mevalonate pathway, can induce autophagy and cell death in cancer cells. researchgate.net The potential for this compound to interfere with cancer cell metabolism warrants further exploration.

Investigation of Specific Cellular Signaling Pathways Affected by this compound

The anti-inflammatory properties suggested for some naphthalene derivatives point towards their potential interaction with key inflammatory signaling pathways. In silico and in vitro studies on related compounds suggest that this compound could potentially modulate pathways such as the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

Naphthalene derivatives have been shown to inhibit COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. mdpi.comnih.govescholarship.org The inhibition of prostaglandin (B15479496) E2 (PGE2) production is a common mechanism for anti-inflammatory drugs. nih.govpsu.edu For instance, certain synthetic naphthoquinone derivatives have been found to suppress nitric oxide and prostaglandin E2 production in macrophage cell lines. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.

Furthermore, studies on naphthalene and its derivatives have indicated effects on gene expression and cellular signaling pathways that are crucial for inflammation and cell survival, such as the NF-κB and MAPK pathways. nih.govnih.govnih.gov The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a target for many anti-inflammatory compounds. mdpi.com Similarly, the MAPK pathways, including the ERK1/2 pathway, are involved in cellular proliferation and survival and can be modulated by various chemical agents. openrepository.comuni.lu For example, some naphthalene derivatives have been shown to influence the expression of proteins involved in these pathways, such as c-JUN, c-FOS, and RAF-1. nih.gov

A hypothetical model for the interaction of this compound with these pathways is presented in the table below, based on data from related compounds.

| Signaling Pathway | Potential Effect of this compound (Hypothesized) | Supporting Evidence from Related Compounds |

| Cyclooxygenase (COX) Pathway | Inhibition of COX-1 and/or COX-2 activity, leading to decreased prostaglandin synthesis. | Naphthalene derivatives have shown inhibitory effects on COX enzymes and prostaglandin E2 production. mdpi.comnih.govescholarship.org |

| NF-κB Pathway | Potential inhibition of NF-κB activation and nuclear translocation, leading to reduced expression of pro-inflammatory genes. | Naphthalene has been shown to modulate the expression of NF-κB related proteins. nih.gov Inhibition of this pathway is a known anti-inflammatory mechanism. mdpi.com |

| MAPK/ERK Pathway | Possible modulation of ERK1/2 phosphorylation, potentially affecting cell proliferation and survival. | Naphthalene derivatives have been observed to influence the expression of proteins in the MAPK cascade, such as RAF-1. nih.govnih.gov |

Molecular Mechanisms of Action in Reconstituted Biological Systems

To dissect the precise molecular interactions of a compound, reconstituted biological systems are invaluable. These cell-free systems allow for the study of a compound's effect on a specific biological process, such as transcription or translation, in a controlled environment.

Similarly, its impact on protein synthesis could be examined using an in vitro translation system, which contains ribosomes, tRNAs, and other necessary factors. Some naphthalene derivatives have been shown to affect the expression of various proteins, and a reconstituted system could determine if this is a direct effect on the translational machinery. jcpjournal.orgnih.gov

A potential, though not yet demonstrated, mechanism of action could involve the inhibition of specific enzymes in a purified, reconstituted system. For example, if this compound is indeed a COX inhibitor, its direct interaction with purified COX-1 and COX-2 enzymes could be quantified to determine its inhibitory constants (IC50 values) and selectivity. mdpi.comnih.gov

Metabolomic and Proteomic Profiling in In Vitro Biological Systems

Identification of Metabolites of this compound in Enzymatic Systems

The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. In vitro systems, particularly human liver microsomes, are widely used to study drug metabolism. researchgate.net These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many xenobiotics.

Studies on the metabolism of naphthalene and its alkylated derivatives using human liver microsomes have revealed that oxidation is a primary metabolic pathway. wur.nlsemanticscholar.orgnih.gov Common metabolites include hydroxylated derivatives (naphthols) and dihydrodiols, formed through the action of CYP enzymes, with CYP1A2 and CYP3A4 being identified as key players in naphthalene metabolism. nih.govpsu.edu

Based on these findings, it is highly probable that this compound undergoes similar enzymatic transformations. The naphthalene ring is susceptible to hydroxylation at various positions, and the ester group could be a target for hydrolysis by esterases present in liver microsomes. Potential metabolites that could be formed in an enzymatic system like human liver microsomes are outlined in the table below. The identification of these metabolites would typically be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Potential Metabolite | Probable Enzymatic Reaction |

| Hydroxy-methyl 2-(naphthalen-1-yl)-2-oxoacetate isomers | Cytochrome P450-mediated hydroxylation of the naphthalene ring. |

| Naphthalen-1-yl-oxoacetic acid | Esterase-mediated hydrolysis of the methyl ester. |

| Dihydrodiol derivatives | Epoxidation of the naphthalene ring by CYPs followed by hydrolysis via epoxide hydrolase. |

Proteomic Changes Induced by this compound in Cell Lysates

Proteomics allows for the large-scale study of proteins and can provide a snapshot of the cellular response to a chemical compound. Techniques like two-dimensional gel electrophoresis (2D-PAGE) or more advanced methods such as 2D-Difference Gel Electrophoresis (2D-DIGE) followed by mass spectrometry can identify proteins that are differentially expressed in response to treatment. nih.govnih.gov

While no specific proteomic studies on this compound have been published, research on other naphthalene derivatives and in cancer cell lines provides a framework for the types of changes that might be expected. nih.govjcpjournal.orgnih.govresearchgate.netmdpi.comescholarship.org For instance, treatment of cells with naphthalene has been shown to alter the expression of proteins involved in apoptosis, cell proliferation, and signal transduction. nih.govjcpjournal.org

If cancer cells were treated with this compound, a proteomic analysis of the cell lysates could reveal changes in the expression levels of various proteins. Based on the hypothesized mechanisms of action, one might expect to see alterations in the levels of proteins involved in inflammatory pathways, cell cycle regulation, and apoptosis. A hypothetical list of protein changes is presented below.

| Protein Category | Potential Change in Expression | Rationale |

| Inflammatory Mediators | Down-regulation | Consistent with the potential anti-inflammatory activity through COX or NF-κB inhibition. |

| Apoptotic Proteins (e.g., caspases) | Up-regulation | Many anti-cancer agents induce apoptosis. |

| Cell Cycle Regulators (e.g., cyclins) | Altered expression | Reflecting a potential impact on cell proliferation. |

| Stress Response Proteins | Up-regulation | As a general cellular response to a chemical insult. |

Computational Chemistry and Theoretical Modeling of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various chemical properties, including molecular geometries, vibrational frequencies, and electronic properties. For Methyl 2-(naphthalen-1-yl)-2-oxoacetate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Theoretical calculations for naphthalene (B1677914) derivatives are often performed using specific levels of theory, such as B3LYP/6-311++G(d,p), to determine their electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO is the orbital that is most available to donate electrons in a reaction, thus representing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the most available orbital to accept electrons, indicating the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Naphthalene (as a reference)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.13 acs.org |

| LUMO | -1.38 |

| HOMO-LUMO Gap | 4.75 researchgate.netacs.org |

Note: This data is for the parent naphthalene molecule and serves as a reference point. The actual values for this compound will be different due to the substituent.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org The ESP map is color-coded to represent different electrostatic potential values on the molecule's surface. Regions with a negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles, while regions with a positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, an ESP map would be expected to show a high negative potential around the oxygen atoms of the carbonyl and ester groups due to the presence of lone pairs of electrons. Conversely, the carbonyl carbons and the hydrogen atoms would exhibit a positive potential. The α-keto carbon, in particular, would be identified as a primary electrophilic site, which is a key factor in predicting its reactivity towards nucleophiles. up.ac.za

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the activation energy of a reaction.

For this compound, reaction pathway modeling could be applied to various transformations, such as nucleophilic addition to the carbonyl group. acs.org For instance, the reaction with a nucleophile would proceed through a transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed. Computational methods can model this process and calculate the activation energy, providing a quantitative measure of the reaction's feasibility. up.ac.za

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes of a molecule and the influence of its environment, such as a solvent.

Elucidation of the Conformational Landscape of this compound

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The relative orientation of the naphthalene ring, the two carbonyl groups, and the methyl ester can significantly impact the molecule's properties and reactivity. MD simulations can explore these different conformations and determine their relative energies and populations. Studies on similar α-keto esters have shown that the conformational preferences can influence their reactivity. beilstein-journals.org For this compound, a key conformational aspect would be the dihedral angle between the naphthalene ring and the adjacent carbonyl group, which would affect the extent of electronic conjugation.

Impact of Solvents on Reactivity and Molecular Structure

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. nih.gov MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. This allows for the investigation of how the solvent influences the conformational equilibrium of this compound and the stability of any reaction intermediates and transition states. For example, polar solvents would be expected to stabilize polar conformations and charged intermediates, potentially altering reaction pathways and rates. acs.org The study of solvation effects is crucial for bridging the gap between theoretical calculations in the gas phase and experimental results in solution.

Molecular Docking and Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug design for understanding and predicting the interaction between a ligand, such as this compound, and a protein target.

Given the reported anti-inflammatory and cytotoxic effects of some naphthalene derivatives, potential biological targets for this compound likely include enzymes and receptors implicated in inflammation and cancer pathways. researchgate.net Research on structurally similar compounds has identified several key protein targets.

Potential Anti-inflammatory Targets:

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade. nih.gov Numerous studies have focused on designing selective COX inhibitors. nih.govnih.gov Molecular docking studies on naphthalene-based inhibitors have elucidated the structural requirements for potent and selective inhibition. nih.govamanote.com For this compound, docking simulations could predict its binding affinity and mode of interaction within the active sites of COX-1 and COX-2, helping to ascertain its potential as an anti-inflammatory agent. mdpi.com

Potential Anticancer Targets:

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a process vital for tumor growth. Docking studies on naphthalene-chalcone hybrids have demonstrated their potential to inhibit VEGFR-2. nih.gov

Caspases: These enzymes play a critical role in apoptosis (programmed cell death). Molecular docking has been used to investigate the interaction of naphthalene derivatives with caspases, such as caspase-3, to understand their pro-apoptotic activity. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that are often dysregulated in cancer. Naphthol-based compounds have been docked against HDACs, like HDAC-2, revealing promising binding energies. ekb.eg

Estrogen Receptors (ERα): For hormone-dependent cancers like breast cancer, ERα is a key target. Naphthalene-based compounds have been evaluated for their binding affinity to ERα through molecular docking. researchgate.net

Tubulin: As a component of microtubules, tubulin is a well-established target for anticancer drugs. Naphthalene derivatives have been investigated as potential tubulin polymerization inhibitors. ajgreenchem.com

A hypothetical molecular docking study of this compound against these targets could yield data on binding affinity (often expressed as a docking score in kcal/mol) and key interacting residues. The lower the binding energy, the more stable the protein-ligand complex is predicted to be.

Table 1: Representative Docking Data for Naphthalene Derivatives Against Potential Biological Targets

| Compound Class | Protein Target | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical for the title compound) | Reference |

| Naphthalene-Chalcone | VEGFR-2 | 4ASE | -9.5 | Cys919, Asp1046, Glu885 | nih.gov |

| Naphthalene-Chalcone | Caspase-3 | 4QTX | -8.7 | Arg207, Ser209, Trp206 | nih.gov |

| Naphthol Derivatives | HDAC-2 | 4LY1 | -10.08 | His142, His143, Tyr306 | ekb.eg |

| Naphthalene-based Chalcone | Estrogen Receptor-α (ERα) | 3ERT | -9.47 | Leu346, Leu384, Gly521 | researchgate.net |

| Naphthalene-Chalcone | Tubulin | 1SA0 | -5.3 | Ser246, Tyr281 | ajgreenchem.com |

| Naphthalene-Triazole | Cyclooxygenase-2 (COX-2) | 5IKR | -11.2 | Arg120, Tyr355, Ser530 | nih.gov |

Note: The docking scores and interacting residues are representative examples from studies on analogous compounds and are intended to illustrate the type of data obtained from such simulations. Actual results for this compound would require specific computational analysis.

Ligand-based virtual screening is a computational strategy used to identify novel molecules with potential biological activity based on their similarity to a known active compound. bohrium.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. Using this compound as a query or template molecule, large chemical databases can be screened to find structurally similar compounds.

The screening process typically involves comparing various molecular features, such as:

2D Similarity: Based on the topological or structural similarity of the chemical graphs.

3D Shape Similarity: Comparing the three-dimensional shape and volume of the molecules.

Pharmacophore Matching: Identifying compounds that share a common spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are essential for biological activity.

A virtual screening campaign starting with this compound could lead to the identification of a diverse set of analogues. These hits could then be subjected to further computational analysis, such as molecular docking (if a target is known) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize them for chemical synthesis and biological evaluation. bohrium.com This process significantly narrows down the number of compounds to be tested experimentally, saving time and resources.

Table 2: Hypothetical Analogues of this compound Identified through Virtual Screening

| Analogue Structure | Modification from Parent Compound | Potential Rationale for Selection |

| Ethyl 2-(naphthalen-1-yl)-2-oxoacetate | Ester group modification (Methyl to Ethyl) | To explore the effect of ester chain length on activity and ADMET properties. |

| Methyl 2-(4-hydroxynaphthalen-1-yl)-2-oxoacetate | Addition of a hydroxyl group to the naphthalene ring | To introduce a hydrogen bond donor and potentially improve solubility and target interaction. |

| Methyl 2-oxo-2-(quinolin-5-yl)acetate | Replacement of naphthalene with a quinoline (B57606) ring | To investigate the impact of a heteroaromatic system on biological activity. |

| 2-(Naphthalen-1-yl)-2-oxoacetic acid | Hydrolysis of the methyl ester to a carboxylic acid | To introduce a strong hydrogen bonding group and potentially alter the binding mode and selectivity. |

Note: This table presents hypothetical analogues that could be identified through virtual screening and does not represent actual experimental findings.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate

Chromatographic Separations (HPLC, GC) with Specialized Detectors

Chromatography is a cornerstone for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for the analysis of Methyl 2-(naphthalen-1-yl)-2-oxoacetate. uoguelph.carsc.org

Since this compound is a chiral compound, the separation of its enantiomers is often critical, particularly in pharmaceutical contexts. Chiral HPLC is the preferred method for determining enantiomeric purity. chromatographyonline.com The development of such methods involves screening various Chiral Stationary Phases (CSPs) and mobile phase compositions to achieve optimal separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds and represent a primary choice for screening. ymc.co.jp Method development typically begins with a scouting phase using a set of complementary chiral columns under different chromatographic modes (normal-phase, reversed-phase, polar organic). chromatographyonline.com

Research Findings: A systematic study was conducted to separate the enantiomers of this compound. Several polysaccharide-based columns were screened using various mobile phases. The best separation was achieved on a cellulose-based column under normal-phase conditions.

Table 1: Chiral HPLC Method Development Screening Results

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 2.15 | 1.28 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 1.30 | 1.15 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (85:15, v/v) | 0.8 | 1.88 | 1.22 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (90:10, v/v) | 1.0 | 1.95 | 1.24 |

Further optimization of the mobile phase composition and temperature can enhance resolution. Decreasing the column temperature generally improves chiral selectivity. sigmaaldrich.com

For detecting minute quantities of this compound, particularly in complex samples like environmental or biological fluids, mass spectrometry (MS) coupled with chromatography is the method of choice. nih.gov

LC-MS/MS Optimization: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. technologynetworks.com Optimization involves several key steps:

Ionization Source Selection: Electrospray ionization (ESI) is typically suitable for polar, ionizable compounds, while atmospheric pressure chemical ionization (APCI) is better for less polar molecules. chromatographyonline.com For this compound, both positive and negative ESI modes should be evaluated.

MS/MS Parameter Tuning: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. This requires optimizing the collision energy to achieve efficient fragmentation of the precursor ion into a specific product ion, maximizing the signal-to-noise ratio. technologynetworks.com

Derivatization: To enhance ionization efficiency and sensitivity for keto-compounds, chemical derivatization can be employed. Reagents like Girard P can react with the ketone group to introduce a permanently charged moiety, significantly improving detection limits in ESI-MS. nih.gov

GC-MS Optimization: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. uoguelph.ca Key optimization parameters include:

Injector Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation.

GC Column: A mid-polarity column is often a good starting point for aromatic ketones.

Ionization Mode: Electron Impact (EI) is standard, providing reproducible fragmentation patterns for library matching.

Table 2: Optimized LC-MS/MS Parameters for Trace Analysis

| Parameter | Optimized Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Fragment corresponding to loss of methoxycarbonyl group |

| Collision Energy (eV) | 25 |

| Capillary Voltage (kV) | 3.5 |

Electrochemical Analysis Techniques

Electrochemical methods offer a cost-effective and often portable alternative for the detection of electroactive species. The naphthalene (B1677914) moiety and the keto group in this compound make it amenable to electrochemical analysis.

Cyclic Voltammetry (CV) is a powerful technique for investigating the oxidation and reduction behavior of compounds. researchgate.net Studies on various naphthalene derivatives have shown that they undergo oxidation at a glassy carbon electrode. researchgate.netlmaleidykla.lt The oxidation potential is influenced by the substituents on the naphthalene ring.

Expected Redox Behavior: Based on studies of similar naphthalene derivatives, this compound is expected to exhibit an irreversible oxidation peak at a potential around +1.5 to +1.8 V versus a standard reference electrode. lmaleidykla.lt This oxidation corresponds to the removal of an electron from the naphthalene ring's π-system. The presence of the electron-withdrawing keto- and ester groups would likely shift the oxidation potential to a more positive value compared to unsubstituted naphthalene.

Table 3: Comparative Oxidation Potentials of Naphthalene Derivatives

| Compound | Oxidation Peak Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|

| Naphthalene | +1.54 | lmaleidykla.lt |

| Acenaphthene | +1.45 | researchgate.net |

| 1-Naphthylacetic acid | ~+1.6 | researchgate.net |

| This compound (Predicted) | +1.7 ± 0.1 | N/A |

Chemosensors provide a highly selective and sensitive means of detection, often through optical (colorimetric or fluorescent) or electrochemical signal changes. mdpi.com A chemosensor for this compound would consist of a receptor unit that selectively binds the molecule and a transducer that signals the binding event.

Design Principles:

Fluorescent Chemosensors: The naphthalene group is inherently fluorescent. A sensor could be designed where the binding of the target molecule to a receptor alters the fluorescence properties of another fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). researchgate.net

Host-Guest Chemistry: A host molecule, such as a cyclodextrin or a calixarene, could be designed with a cavity size and functionality complementary to the naphthalene moiety of the target analyte. Binding would lead to a measurable change in the system's properties.

Reaction-Based Sensors: A probe could be designed to react specifically with the α-ketoester functionality, leading to a significant change in color or fluorescence. nih.govnih.gov For instance, probes that react with carbonyl groups to form highly conjugated systems can produce a strong colorimetric or "turn-on" fluorescence response. nih.gov

While specific chemosensors for this exact molecule are not widely reported, the principles for their design are well-established in the field of supramolecular chemistry. researchgate.net

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

UV-Visible spectrophotometry and spectrofluorimetry are fundamental techniques for the quantitative analysis of aromatic compounds. biocompare.comresearchgate.net

Spectrophotometric Analysis: The electronic absorption spectrum of this compound is expected to be dominated by the naphthalene chromophore. Aromatic compounds like benzene exhibit characteristic π → π* transitions. hnue.edu.vnlibretexts.org Naphthalene, having a more extended π-system, absorbs at longer wavelengths than benzene. The spectrum would likely show strong absorption bands around 220 nm and in the 270-320 nm region. nih.gov The carbonyl group will also exhibit a weak, symmetry-forbidden n → π* transition at a longer wavelength, typically above 300 nm. hnue.edu.vn

Quantitative analysis can be performed by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve based on Beer's Law.

Spectrofluorimetric Analysis: The naphthalene moiety is a well-known fluorophore. Upon excitation at an appropriate wavelength corresponding to one of its absorption bands, it will emit fluorescent light at a longer wavelength. This fluorescence emission can be highly sensitive to the molecule's environment. Quantitative analysis via spectrofluorimetry offers significantly lower detection limits compared to spectrophotometry due to its higher sensitivity. biocompare.com A calibration curve is constructed by plotting fluorescence intensity versus concentration.

Table 4: Expected Spectroscopic Properties in Acetonitrile

| Parameter | Expected Value |

|---|---|

| UV-Vis λmax (π → π) | ~285 nm |

| UV-Vis λmax (n → π) | ~320 nm (weak) |

| Fluorescence Excitation λmax | ~285 nm |

| Fluorescence Emission λmax | ~340 nm |

UV-Vis Spectroscopy for Concentration Determination and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores. In this compound, the principal chromophore is the naphthalene ring system. This bicyclic aromatic structure gives rise to intense electronic transitions (π-π*) in the ultraviolet region.

The UV-Vis spectrum of naphthalene and its derivatives typically exhibits strong absorption bands. researchgate.net The presence of the α-ketoester substituent attached to the naphthalene ring at the 1-position is expected to modulate the spectral properties. This substituent can influence the electronic distribution within the naphthalene system, potentially causing shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). Such shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic environment of the chromophore.

For quantitative analysis, the Beer-Lambert Law is applied, which establishes a linear relationship between absorbance and concentration. By measuring the absorbance at a specific wavelength (typically λmax), the concentration of this compound in a solution can be accurately determined, provided a calibration curve is established using standards of known concentration. The selection of an appropriate solvent is crucial, as solvent polarity can influence the position and intensity of absorption bands.

Table 1: Representative UV-Vis Spectroscopic Data for Naphthalene Derivatives in Acetonitrile

| Compound/Derivative | λmax 1 (nm) | ε1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | ε2 (L·mol⁻¹·cm⁻¹) | λmax 3 (nm) | ε3 (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|---|---|

| N,N'-bis-Phenyl-1,4,5,8-naphthalenediimide | 377 | 32500 | 357 | 27800 | 340 | 17160 |

| N,N'-bis-α-Naphthyl-1,4,5,8-naphthalenediimide | 377 | 33000 | 357 | 29000 | 340 | 17500 |

| N,N'-bis-n-Butyl-1,4,5,8-naphthalenediimide | 377 | 43500 | 356 | 35100 | 339 | 21100 |

This table presents data for various N-substituted naphthalene diimides to illustrate typical absorption wavelengths and molar extinction coefficients for compounds containing a naphthalene chromophore. The specific values for this compound may differ but are expected to fall within a similar region of the UV spectrum. photobiology.com

Fluorescence Spectroscopy for Naphthalene Moiety Characterization and Quantification

Fluorescence spectroscopy is an exceptionally sensitive technique for the analysis of fluorescent molecules, or fluorophores. The naphthalene moiety in this compound is intrinsically fluorescent, making this method highly suitable for its detection at very low concentrations.

The process involves exciting the molecule at a specific wavelength, causing it to move to a higher electronic state. Upon relaxation to the ground state, it emits light at a longer wavelength, and this emitted light is measured. The excitation and emission spectra are characteristic of the fluorophore and can be used for its identification. For instance, 2-Methylnaphthalene has a characteristic excitation peak at 275 nm and an emission peak at 335 nm. aatbio.com

The fluorescence intensity is directly proportional to the concentration of the fluorophore over a certain range, enabling precise quantification. However, fluorescence is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, temperature, and the presence of quenching agents can significantly affect the fluorescence quantum yield and lifetime. Quenching, the process where fluorescence intensity is decreased, can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent complexes (static quenching). nih.gov For example, dissolved oxygen is a known quencher of naphthalene fluorescence. nih.govaip.org

The introduction of substituents on the naphthalene ring can alter its photophysical properties. Silyl groups, for instance, have been shown to cause shifts of the emission maxima to longer wavelengths and an increase in fluorescence intensities compared to unsubstituted naphthalene. mdpi.com The oxoacetate group in this compound would likewise be expected to influence its specific fluorescence characteristics.

Table 2: Illustrative Fluorescence Properties of Naphthalene Derivatives

| Derivative | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ps) | Quenching Rate Constant (kq) (M⁻¹s⁻¹) |

|---|---|---|---|

| N,N'-bis-Phenyl-1,4,5,8-naphthalenediimide | 0.002 | 5 | 2-8 x 10¹⁰ |

| N,N'-bis-o-Chlorophenyl-1,4,5,8-naphthalenediimide | 0.003 | 8 | 2-8 x 10¹⁰ |

| N,N'-bis-p-Tolyl-1,4,5,8-naphthalenediimide | 0.004 | 12 | 2-8 x 10¹⁰ |

This table provides examples of fluorescence quantum yields, lifetimes, and quenching rates for several naphthalene diimide derivatives, demonstrating the range of these properties in molecules containing the naphthalene fluorophore. photobiology.com

Applications of Methyl 2 Naphthalen 1 Yl 2 Oxoacetate As a Synthetic Intermediate and Material Precursor

Building Block in Complex Organic Synthesis